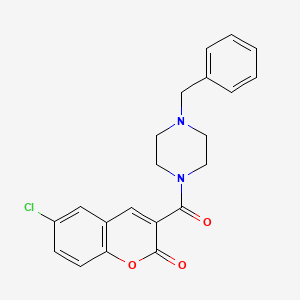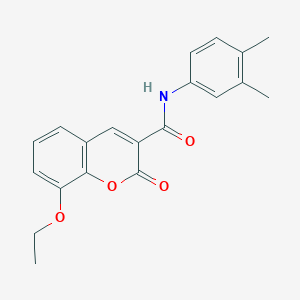
3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one, also known as BPC-Chromen, is a synthetic compound that has a wide range of applications in the scientific research field. It is a member of the chromen family, which is a group of compounds that are derived from the pyridine ring system. BPC-Chromen is an organic compound with a molecular weight of 478.6 g/mol and a melting point of approximately 107-109 °C. It is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one is still largely unknown. However, it has been suggested that the compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, it has been suggested that the compound may act as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one are still largely unknown. However, it has been suggested that the compound may exert its effects through the inhibition of enzymes involved in the regulation of neurotransmission and the synthesis of melanin. Additionally, it has been suggested that the compound may have anti-cancer, anti-inflammatory, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one in laboratory experiments is that it is easy to synthesize and purify. Additionally, the compound is relatively stable and has a wide range of applications in the scientific research field. However, the compound is toxic and should be handled with caution. Additionally, the mechanism of action and the biochemical and physiological effects of the compound are still largely unknown.
Direcciones Futuras
The future directions for research involving 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one include further elucidating its mechanism of action, exploring its biochemical and physiological effects, and investigating its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research should be conducted to determine the optimal dosage and safety profile of the compound. Additionally, further research should be conducted to determine the potential synergistic effects of 3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one with other compounds. Finally, further research should be conducted to determine its potential toxicological effects.
Métodos De Síntesis
3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one can be synthesized through a two-step process. The first step involves the condensation of 4-benzylpiperazine-1-carbonyl chloride and 6-chloro-2H-chromen-2-one in the presence of a base, such as sodium carbonate or potassium carbonate. This reaction produces the desired compound in high yields. The second step involves the purification of the crude product, which can be achieved by recrystallization.
Aplicaciones Científicas De Investigación
3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one has a wide range of applications in the scientific research field. It is used as an intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of compounds with anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, it has been used in the synthesis of compounds that are used in the treatment of diseases such as diabetes, obesity, and cardiovascular diseases.
Propiedades
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)-6-chlorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-17-6-7-19-16(12-17)13-18(21(26)27-19)20(25)24-10-8-23(9-11-24)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSFIQMVQGUXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-tert-butyl-7,9-dimethyl-1-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479849.png)
![ethyl 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6479851.png)
![1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479852.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479871.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479878.png)
![1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6479879.png)
![5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B6479880.png)
![2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6479895.png)
![4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B6479903.png)
![6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B6479917.png)

![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479947.png)
![4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479955.png)
![4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479958.png)